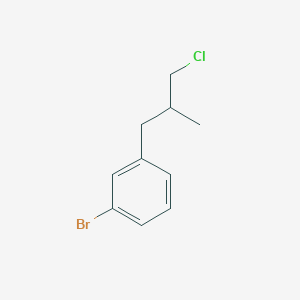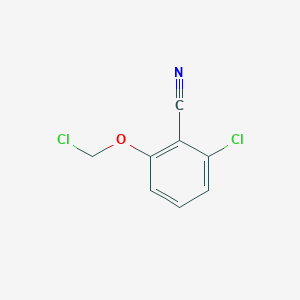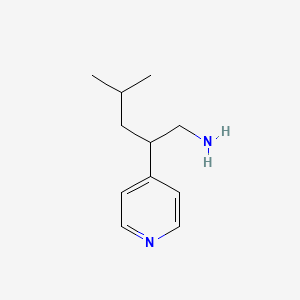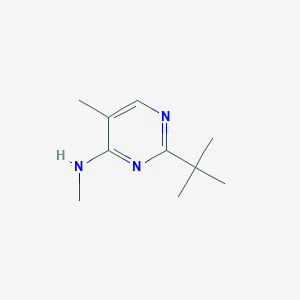
1-Bromo-3-(3-chloro-2-methylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position and a 3-chloro-2-methylpropyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-chloro-2-methylpropyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(3-chloro-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-chloro-2-methylpropyl)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring provides a stable framework for these reactions, allowing for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chlorobenzene: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
Bromobenzene: Contains only a bromine substituent on the benzene ring.
Chlorobenzene: Contains only a chlorine substituent on the benzene ring.
Uniqueness
1-Bromo-3-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both bromine and chlorine atoms, as well as the 3-chloro-2-methylpropyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H12BrCl |
|---|---|
Poids moléculaire |
247.56 g/mol |
Nom IUPAC |
1-bromo-3-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8H,5,7H2,1H3 |
Clé InChI |
PLAMPNKLNJRYTE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)

![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)






![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)

![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
